molecular formula C30H34N2O8S B1260923 (4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide

(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide

Cat. No. B1260923
M. Wt: 582.7 g/mol
InChI Key: XFVMNKBBHXQPDR-HLJLCESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Synthesis and Methodology

  • Synthesis of CCR5 Antagonists : A practical synthesis method for CCR5 antagonists, closely related to the compound , has been developed. This synthesis involves esterification, intramolecular Claisen type reaction, and Suzuki−Miyaura reaction, demonstrating the complexity and potential of such compounds in drug development (Ikemoto et al., 2005).

  • Intramolecular Copper-Catalyzed Cyclization : The synthesis of 2-phenyl-4,5-substituted oxazoles, which are structurally similar to the compound, showcases the use of intramolecular copper-catalyzed cyclization. This method can introduce various functionalities into oxazole derivatives, contributing to their potential in scientific research (Kumar et al., 2012).

  • Oxidative Cyclization for Benzocarbazoloquinones Synthesis : The synthesis process involving oxidative cyclization, similar to methods that might be used for the compound , demonstrates the versatility of these techniques in creating complex structures (Rajeswaran & Srinivasan, 1994).

Biological and Chemical Properties

  • Antimicrobial Activity : Certain derivatives of oxazole, which may share chemical similarities with the compound, have been shown to exhibit antimicrobial activity. This suggests potential applications in combating bacterial and fungal infections (Sarvaiya et al., 2019).

  • Glycosidase Inhibitory Activities : Research into oxazole derivatives has identified potential as selective α-L-fucosidase and β-galactosidase inhibitors. This points to potential applications in the treatment of diseases involving glycosidase enzymes (Moreno‐Vargas et al., 2003).

  • Antitumor Activity : Oxazole-4-carboxamide derivatives have shown cytotoxic properties against melanoma cells, suggesting a potential role in cancer research and therapy (Franchetti et al., 1990).

Structural and Molecular Studies

  • Crystal Structure Determination : Structural investigations of related N-arylsulfonyloxazolidines provide insights into the molecular configurations and properties of oxazole derivatives, which is crucial for understanding their potential applications (Bolte & Strahringer, 1999).

  • Quantum Chemical Studies : The study of oxazole derivatives as corrosion inhibitors offers insights into the molecular interactions and properties of these compounds, which could be relevant to the compound (Rahmani et al., 2018).

properties

Product Name

(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide

Molecular Formula

C30H34N2O8S

Molecular Weight

582.7 g/mol

IUPAC Name

(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C30H34N2O8S/c33-17-7-18-39-25-14-12-23(13-15-25)28-32-30(29(36)31-20-24(35)21-34,27(40-28)22-8-3-1-4-9-22)16-19-41(37,38)26-10-5-2-6-11-26/h1-6,8-15,24,27,33-35H,7,16-21H2,(H,31,36)/t24?,27-,30-/m1/s1

InChI Key

XFVMNKBBHXQPDR-HLJLCESISA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@](N=C(O2)C3=CC=C(C=C3)OCCCO)(CCS(=O)(=O)C4=CC=CC=C4)C(=O)NCC(CO)O

Canonical SMILES

C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=C(C=C3)OCCCO)(CCS(=O)(=O)C4=CC=CC=C4)C(=O)NCC(CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide
Reactant of Route 2
(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide
Reactant of Route 3
(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide
Reactant of Route 4
(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide
Reactant of Route 5
(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
(4R,5R)-4-[2-(benzenesulfonyl)ethyl]-N-(2,3-dihydroxypropyl)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazole-4-carboxamide

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